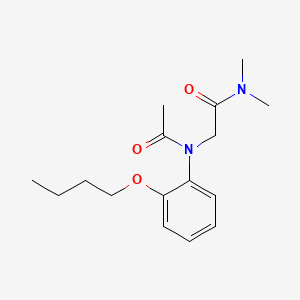
Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37336 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- typically involves the reaction of acetanilide with butoxy and dimethylcarbamoylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism of action of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- include:
Acetanilide: Known for its analgesic and antipyretic properties.
N-phenylacetamide: Used in the synthesis of various pharmaceuticals.
Paracetamol: Widely used as an analgesic and antipyretic.
Uniqueness
Its butoxy and dimethylcarbamoylmethyl groups provide additional versatility in chemical reactions and potential therapeutic effects .
Eigenschaften
CAS-Nummer |
93142-86-0 |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
2-(N-acetyl-2-butoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-11-21-15-10-8-7-9-14(15)18(13(2)19)12-16(20)17(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
FJULPDQUPFBURM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


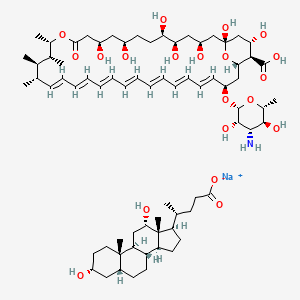
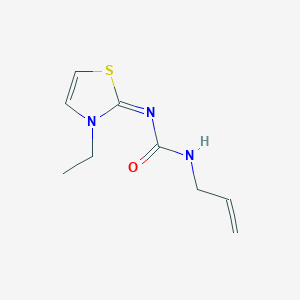
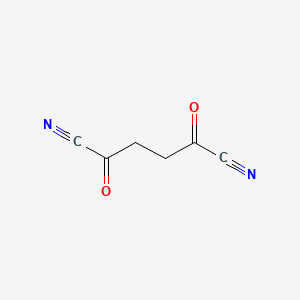
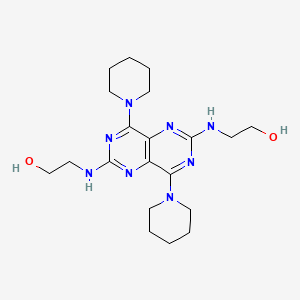
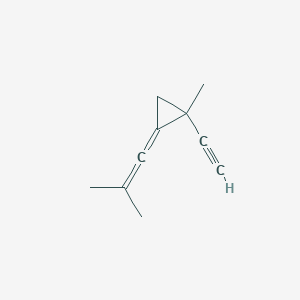
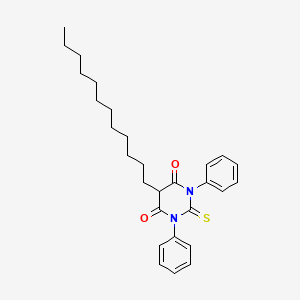
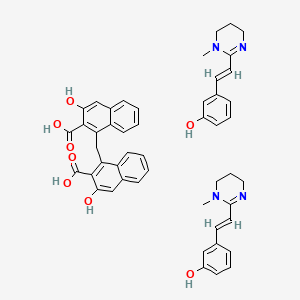
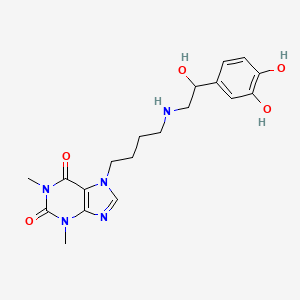
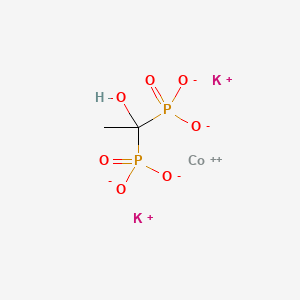
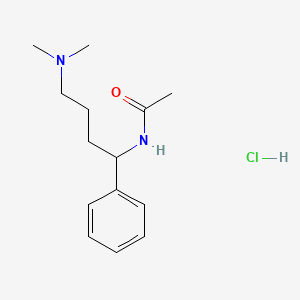
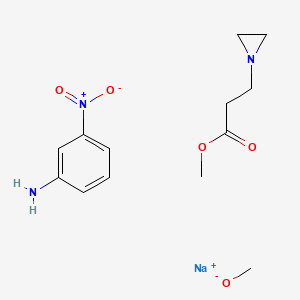
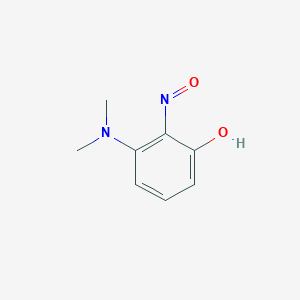
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
